molecular formula C19H16N4OS B2840894 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1203210-95-0

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2840894
CAS No.: 1203210-95-0
M. Wt: 348.42
InChI Key: BCPHTRHJMXSGKB-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of acenaphthothiazole and pyrazole, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the acenaphthothiazole ring and the subsequent attachment of the pyrazole moiety. Common reagents used in these reactions include thionyl chloride, hydrazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
  • N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide
  • N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide

Uniqueness

Compared to similar compounds, N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

1,4-dimethyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-10-9-23(2)22-16(10)18(24)21-19-20-17-13-5-3-4-11-6-7-12(15(11)13)8-14(17)25-19/h3-5,8-9H,6-7H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPHTRHJMXSGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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